N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide
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Overview
Description
“N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide” is a chemical compound with the molecular formula C17H14N2OS . It is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and solubility . These properties can be determined using various analytical techniques.Scientific Research Applications
Anticancer Activity
N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide and its derivatives have shown potential in anticancer research. For instance, certain derivatives were evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and inducing apoptosis (Evren et al., 2019). Additionally, other derivatives exhibited considerable anticancer activity against various cancer cell lines, underscoring their potential as therapeutic agents in oncology (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties
The compound and its derivatives have been explored for their antimicrobial properties. Studies revealed significant antibacterial and antifungal activities, with some compounds exhibiting high efficacy against specific bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in treating infectious diseases.
Beta-Adrenergic Receptor Agonism
Certain derivatives of this compound have been studied for their activity as beta-adrenergic receptor agonists. This research holds significance in developing treatments for obesity and type 2 diabetes, as some derivatives showed potent agonistic activity with selectivity over other adrenergic receptors (Maruyama et al., 2012).
Real-Time Cell Analysis in Antiproliferative Studies
The derivatives were also used in real-time cell analysis to evaluate their antiproliferative activity. This method provided insights into the efficacy of these compounds in inhibiting the growth of cancer cells (Özkay et al., 2016).
Local Anesthetic Activities
Research has explored the potential of 2-aminothiazole/thiadiazole analogues of this compound for local anesthetic applications. This study expands the scope of the compound's medical use, highlighting its versatility in various therapeutic areas (Badiger et al., 2012).
Future Directions
The future directions for research on N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide could involve further exploration of its biological activities and potential therapeutic applications. This could include studies on its antimicrobial and anticancer activities, as well as its potential use in the treatment of other diseases .
Properties
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-15-9-7-13(8-10-15)16-11-21-17(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPRDXMFHNKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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